molecular formula C20H28O2 B127187 9,13-Di-cis-retinoic acid CAS No. 5352-74-9

9,13-Di-cis-retinoic acid

Cat. No.: B127187
CAS No.: 5352-74-9
M. Wt: 300.4 g/mol
InChI Key: SHGAZHPCJJPHSC-CDMOMSTLSA-N
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Description

9,13-Di-cis-retinoic acid is a derivative of vitamin A and belongs to the family of retinoids. Retinoids are compounds that are chemically related to vitamin A and are known for their role in regulating cell growth, differentiation, and apoptosis. This compound is particularly significant due to its role as an endogenous ligand for retinoid X receptors, which are nuclear receptors involved in various physiological processes .

Mechanism of Action

Target of Action

The primary target of 9-cis,13-cis-Retinoic acid is the Retinoid X Receptors (RXRs) . RXRs are ligand-activated transcription factors that heterodimerize with a number of nuclear hormone receptors, thereby controlling a variety of physiological processes .

Mode of Action

9-cis,13-cis-Retinoic acid acts as an RXR ligand . It binds to RXRs and transactivates them in various assays . This interaction with RXRs leads to changes in the transcriptional activities of several nuclear receptor signaling pathways .

Biochemical Pathways

The metabolic synthesis of 9-cis,13-cis-Retinoic acid involves a series of dihydroretinoids, including all-trans-13,14-dihydroretinoic acid (ATDHRA) and its stereoisomer 9-cis-13,14-dihydroretinoic acid (9CDHRA) . This metabolic pathway represents a novel, fully or partly independent pathway for vitamin A activity .

Pharmacokinetics

Studies on related compounds like 13-cis-retinoic acid suggest that these compounds have a short elimination half-life . The bioavailability of 9-cis,13-cis-Retinoic acid in humans and its impact on bioavailability is yet to be determined.

Result of Action

The activation of RXRs by 9-cis,13-cis-Retinoic acid leads to changes in the transcriptional activities of several nuclear receptor signaling pathways . This can have various molecular and cellular effects, including the regulation of cell growth, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of 9-cis,13-cis-Retinoic acid can be influenced by various environmental factors. For instance, the nutritional or nutrimetabolic origin of 9-cis,13-cis-Retinoic acid can affect its endogenous levels and thus its physiological relevance

Biochemical Analysis

Biochemical Properties

9-cis,13-cis-Retinoic acid interacts with several enzymes, proteins, and other biomolecules. It acts as an RXR ligand, binding to and transactivating RXR in various assays . This interaction with RXR is crucial for its role in controlling a variety of physiological processes .

Cellular Effects

9-cis,13-cis-Retinoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to regulate growth and differentiation of neuroblastoma cells in vitro .

Molecular Mechanism

The mechanism of action of 9-cis,13-cis-Retinoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an RXR ligand, it binds to RXR, altering the conformation of the receptor and affecting the binding of other proteins that either induce or repress transcription of a nearby gene .

Temporal Effects in Laboratory Settings

The effects of 9-cis,13-cis-Retinoic acid change over time in laboratory settings. It has been found to induce moderate transcriptional RXR activation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 9-cis,13-cis-Retinoic acid vary with different dosages in animal models. For instance, a lower dose of 9-cis-RA (2 mg/day) was found to be non-toxic but showed no significant effect on tumor growth in rats .

Metabolic Pathways

9-cis,13-cis-Retinoic acid is involved in the metabolic pathways of vitamin A . It is synthesized from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Di-cis-retinoic acid typically involves the isomerization of all-trans-retinoic acid. This process can be catalyzed by thiol-containing compounds, which facilitate the conversion to a mixture of retinoic acid isomers, including this compound . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the desired isomerization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar isomerization techniques. The process requires stringent quality control to ensure the purity and consistency of the final product. Advanced chromatographic techniques, such as high-performance liquid chromatography, are employed to separate and purify the desired isomer from the mixture .

Chemical Reactions Analysis

Types of Reactions: 9,13-Di-cis-retinoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isomers and oxidized or reduced derivatives of retinoic acid, each with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

  • All-trans-retinoic acid
  • 9-cis-retinoic acid
  • 13-cis-retinoic acid

Comparison:

Uniqueness of 9,13-Di-cis-retinoic acid: this compound is unique due to its specific binding affinity for retinoid X receptors, which distinguishes it from other retinoic acid isomers. This unique interaction allows it to modulate distinct signaling pathways and exert specific biological effects .

Properties

IUPAC Name

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-CDMOMSTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858776
Record name 9-cis,13-cis-Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9,13-cis-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5352-74-9
Record name 9,13-Di-cis-retinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5352-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,13-Di-cis-retinoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-cis,13-cis-Retinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,13-DI-CIS-RETINOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9,13-cis-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name 9,13-cis-Retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012874
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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